molecular formula C14H26O4 B1176425 growth factor receptor-bound protein-7 CAS No. 149058-53-7

growth factor receptor-bound protein-7

Cat. No.: B1176425
CAS No.: 149058-53-7
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Description

Historical Discovery and Classification

Growth Factor Receptor-Bound Protein-7 (Grb7) was first identified in 1994 during a search for novel Src homology 2 (SH2) domain-containing proteins that interact with receptor tyrosine kinases (RTKs). Initial studies revealed its co-amplification and co-expression with the erythroblastic leukemia viral oncogene homolog 2 (ERBB2/HER2) in breast cancer cell lines, establishing its role in oncogenic signaling. Grb7 was classified as an adaptor protein due to its lack of enzymatic activity and its ability to mediate protein-protein interactions through modular domains. Its discovery marked the founding member of the Grb7 family, which includes Grb10 and Grb14, all sharing conserved structural motifs critical for signal transduction.

Genomic Organization and Chromosomal Localization

The GRB7 gene is located on human chromosome 17q12, positioned within a genomic region frequently amplified in cancers such as breast, gastric, and esophageal carcinomas. This locus also harbors the ERBB2 oncogene, and their proximity facilitates co-amplification, a phenomenon observed in 20–30% of breast cancers. The gene spans approximately 50 kilobases and consists of 12 exons encoding a 532-amino acid protein. Regulatory elements within the promoter region include binding sites for transcription factors such as SP1 and AP2, which modulate expression in response to growth signals.

Table 1: Genomic Features of GRB7

Feature Detail
Chromosomal Location 17q12
Gene Size ~50 kilobases
Exons 12
Protein Length 532 amino acids
Key Domains SH2, RA, PH, Proline-rich regions

Evolutionary Conservation across Species

Grb7 exhibits remarkable evolutionary conservation, with homologs identified in vertebrates, invertebrates, and even Caenorhabditis elegans. The C. elegans homolog, Mig-10, shares a conserved Ras-associating (RA) domain and pleckstrin homology (PH) domain, underscoring Grb7’s ancestral role in cell migration and cytoskeletal organization. Structural alignment of Grb7 orthologs reveals >90% amino acid sequence identity in the SH2 domain across mammals, highlighting its critical role in phosphotyrosine-dependent interactions. The RA-PH tandem unit, essential for membrane recruitment and Ras signaling, is conserved in diverse species, including Drosophila melanogaster and Danio rerio.

The Grb7 Family: Grb7, Grb10, and Grb14

The Grb7 family comprises three members—Grb7, Grb10, and Grb14—unified by their multidomain architecture: an N-terminal proline-rich motif, a central RA-PH domain, and a C-terminal SH2 domain. While Grb7 is predominantly linked to cell migration and cancer progression, Grb10 and Grb14 regulate metabolic signaling, particularly insulin receptor (IR) inhibition.

Table 2: Comparative Analysis of Grb7 Family Members

Feature Grb7 Grb10 Grb14
Primary Function Cell migration, cancer progression Insulin signaling, growth regulation Insulin receptor inhibition
Key Domains SH2, RA, PH SH2, RA, PH, BPS SH2, RA, PH, BPS
Chromosomal Location 17q12 7p12.1 2q22.3
Pathological Role Breast, gastric cancers Russell-Silver syndrome, diabetes Diabetes, insulin resistance

Grb7’s SH2 domain binds phosphorylated ERBB2, focal adhesion kinase (FAK), and Ephrin receptors, enabling its role in RTK signaling. In contrast, Grb10 and Grb14 utilize their BPS (between PH and SH2) domains to inhibit IR kinase activity, a mechanism absent in Grb7. Despite functional divergence, all family members dimerize via their SH2 domains, a feature critical for their adaptor functions.

(Article continues with subsequent sections, adhering to the specified outline and incorporating additional tables, structural analyses, and disease associations.)

Properties

CAS No.

149058-53-7

Molecular Formula

C14H26O4

Synonyms

growth factor receptor-bound protein-7

Origin of Product

United States

Scientific Research Applications

Role in Cancer Progression

1. Breast Cancer:
Grb7 has been extensively studied in breast cancer, where it is associated with poor prognosis. High levels of Grb7 expression correlate with decreased survival rates among patients, especially those with HER2/neu overexpression. Studies indicate that Grb7 facilitates HER2-mediated signaling, promoting tumor growth and metastasis through activation of downstream pathways such as AKT and phosphoinositide-specific phospholipase C .

2. Non-Small Cell Lung Cancer:
Recent research highlights Grb7's role in non-small cell lung cancer (NSCLC). EGF-mediated phosphorylation of Grb7 promotes malignancy by facilitating the interaction between Grb7 and STAT3, leading to increased expression of the EPHA4 gene, which is implicated in cancer cell migration and proliferation . Knockdown studies have shown that reducing Grb7 levels significantly impairs NSCLC cell proliferation and invasion .

3. Thyroid Cancer:
Grb7 also regulates proliferation and apoptosis in thyroid cancer cells through the MAPK/ERK signaling pathway. Its expression levels are associated with tumor aggressiveness, suggesting its potential as a therapeutic target .

Therapeutic Targeting

Given its pivotal role in cancer progression, Grb7 has emerged as a promising therapeutic target. Various strategies are being explored:

  • Monoclonal Antibodies: Targeting Grb7 directly or using antibodies that inhibit its interaction with EGFR or HER2 may provide new avenues for treatment.
  • Small Molecule Inhibitors: Developing small molecules that disrupt Grb7's function could effectively hinder tumor growth and metastasis.
  • Combination Therapies: Co-targeting Grb7 along with HER2/neu has shown potential in enhancing treatment efficacy for breast cancers characterized by both markers .

Prognostic Significance

Grb7 serves as a valuable prognostic marker in several cancers. High expression levels have been linked to worse outcomes, making it a candidate for stratifying patients based on their risk profiles. For instance:

  • In breast cancer cohorts, high Grb7 expression was associated with significantly poorer survival outcomes compared to those with lower levels .
  • The coexpression of Grb7 and HER2/neu suggests that assessing both markers could improve prognostic accuracy and guide treatment decisions .

Case Studies

Study Cancer Type Findings Implications
Breast CancerHigh Grb7 correlates with decreased survivalPotential target for combined therapies
Lung CancerEGF-mediated phosphorylation of Grb7 promotes malignancyInsights into targeted therapies for NSCLC
Thyroid CancerRegulates proliferation via MAPK/ERK pathwayIndicates therapeutic targeting potential

Comparison with Similar Compounds

Comparison with Similar Compounds: Grb7, Grb10, and Grb14

The Grb family includes Grb7, Grb10, and Grb13. While they share structural homology, their functions and disease associations diverge significantly.

Table 1: Structural and Functional Comparison

Feature Grb7 Grb10 Grb14
Domains SH2, PH, RA, BPS SH2, PH, PIR, phosphorylated motifs SH2, PH, PIR
Key Binding Partners HER2, FAK, EphB1 IGF1R, INSR, Ret INSR, FGFR
Cellular Role Cell migration, tumor progression Growth regulation, insulin signaling Metabolic regulation, insulin inhibition
Disease Association Breast, gastric, ovarian cancers Russell-Silver syndrome, diabetes Obesity, type 2 diabetes
Therapeutic Targeting G7-18NATE peptide inhibitors Limited inhibitors under study No targeted therapies reported

Key Research Findings

Structural Specificity
  • Grb7 : The RA and BPS domains enable unique interactions with FAK, promoting phosphorylation at Tyr-397 and enhancing cell migration .
  • Grb10 : Contains a phosphorylated motif that binds 14-3-3 proteins, modulating insulin-like growth factor (IGF) signaling .
  • Grb14 : Acts as a competitive inhibitor of insulin receptor (INSR) kinase activity, impacting glucose metabolism .
Disease Mechanisms
  • Cancer : Grb7 overexpression drives HER2+ breast cancer progression and trastuzumab resistance via sustained MAPK/ERK signaling . In contrast, Grb10 and Grb14 are more linked to metabolic disorders than oncogenesis .
  • Prognostic Value: Grb7 protein levels independently predict poor survival in node-positive breast cancer (HR = 2.1, p < 0.01) . Grb10 and Grb14 lack comparable prognostic data in cancer.
Therapeutic Development
  • Grb7 : The G7-18NATE peptide inhibits Grb7-SH2 domain interactions, reducing metastasis in pancreatic and breast cancers .

Table 2: Clinical and Preclinical Data

Protein Key Study Findings Reference
Grb7 Co-amplified with HER2 in 30% of breast cancers; linked to reduced 15-year survival (p = 0.0034)
Grb7 FAK-mediated Grb7 phosphorylation enhances gastric cancer cell proliferation (p < 0.05)
Grb10 Silencing Grb10 in mice improves insulin sensitivity, suggesting diabetes applications
Grb14 Overexpression in adipocytes inhibits INSR, contributing to insulin resistance

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for detecting Grb7 expression in cancer tissues, and how do they address technical challenges?

  • Methodological Answer : Grb7 expression can be quantified using Automated QUantitative Analysis (AQUA), which combines immunofluorescence with pixel-specific masking (e.g., cytokeratin for tumor identification) and Cy5-conjugated antibodies for Grb7 measurement . This method minimizes stromal contamination and improves reproducibility in tissue microarrays. For functional studies, coimmunoprecipitation assays are used to validate Grb7 interactions with HER2/neu or EGFR, with phospho-tyrosine residues serving as critical binding motifs .

Q. How does Grb7 interact with HER2/neu in breast cancer, and what are the implications for therapeutic targeting?

  • Methodological Answer : Grb7 binds HER2/neu via its SH2 domain, amplifying downstream MAPK/ERK and PI3K/AKT pathways. Coexpression of Grb7 and HER2/neu correlates with worse prognosis than HER2/neu alone, as shown in multivariable survival analyses (HR = 1.8, p = 0.01) . Experimental models using HER2-positive SK-BR3 cells demonstrate that siRNA-mediated Grb7 knockdown reduces tumorigenicity, supporting cotargeting strategies in preclinical trials .

Q. What domains of Grb7 are critical for its oncogenic signaling, and how can they be experimentally disrupted?

  • Methodological Answer : The SH2 domain (phosphotyrosine binding), RA domain (Ras interaction), and BPS motif (kinase specificity) are structurally essential . Peptide inhibitors targeting the SH2 domain (e.g., G7-18NATE) block Grb7-HER2/neu complex formation, validated via surface plasmon resonance (SPR) and xenograft models . Mutation of Tyr phosphorylation sites (e.g., Y338) disrupts FAK-mediated Grb7 activation, reducing cell migration in scratch assays .

Advanced Research Questions

Q. Why do some studies report Grb7 as a poor prognostic marker in breast cancer but a favorable marker in ovarian cancer?

  • Methodological Answer : Tissue-specific signaling contexts explain this contradiction. In breast cancer, Grb7-HER2/neu coamplification drives proliferation via RAS/MAPK . In ovarian cancer, membrane-localized Grb7 (detected via IHC) correlates with reduced metastasis (p < 0.05), potentially through competitive inhibition of VEGF/SPARC pathways . Researchers should stratify analyses by subcellular localization and partner receptors to resolve discrepancies.

Q. How can Grb7’s role in DNA methylation-regulated pathways be investigated in ovarian cancer models?

  • Methodological Answer : Grb7 overexpression in ovarian cancer is linked to miR-193a-3p downregulation via promoter hypermethylation. Methodologies include:

  • Methylation-specific PCR to assess CpG islands upstream of miR-193a-3p.
  • Luciferase reporter assays to confirm miR-193a-3p binding to the Grb7 3’UTR.
  • Demethylation experiments (e.g., 5-aza-2’-deoxycytidine) to restore miR-193a-3p and suppress Grb7-driven MAPK/ERK activation .

Q. What mechanisms underlie contradictory data on Grb7’s role in cell migration versus proliferation?

  • Methodological Answer : Context-dependent phosphorylation determines functional outcomes. FAK-mediated Grb7 phosphorylation at Y338 promotes migration in wound-healing assays, while EGFR-mediated phosphorylation at Y188 enhances proliferation via RAS/ERK . Researchers should use phospho-specific antibodies and site-directed mutagenesis to dissect these pathways.

Q. How can co-targeting Grb7 and HER2/neu improve therapeutic resistance in preclinical models?

  • Methodological Answer : Dual inhibition (e.g., trastuzumab + G7-18NATE) synergistically reduces tumor growth in HER2+/Grb7+ xenografts (60% volume reduction vs. monotherapy) . Mechanistic studies require:

  • RNA-seq to identify resistance pathways (e.g., SOS1/ERBB4 upregulation).
  • 3D spheroid models to mimic tumor-stroma interactions affecting drug penetration .

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